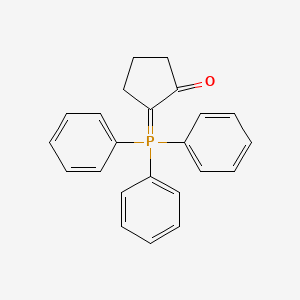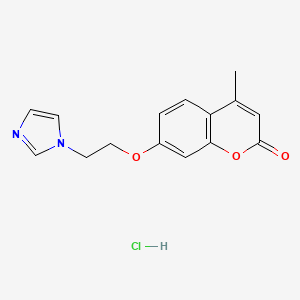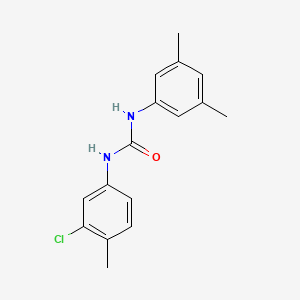
2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(triphenylphosphoranylidene)cyclopentanone is an organophosphorus compound with the molecular formula C23H21OP. It is characterized by the presence of a phosphoranylidene group attached to a cyclopentanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(triphenylphosphoranylidene)cyclopentanone can be synthesized through the reaction of triphenylphosphine with cyclopentanone in the presence of a suitable base. The reaction typically involves the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-(triphenylphosphoranylidene)cyclopentanone are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(triphenylphosphoranylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds. These products can be further utilized in various chemical transformations and applications.
Wissenschaftliche Forschungsanwendungen
2-(triphenylphosphoranylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphoranylidene-containing biomolecules.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(triphenylphosphoranylidene)cyclopentanone involves the formation of a phosphonium ylide intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(triphenylphosphoranylidene)acetophenone
- 2-(triphenylphosphoranylidene)butyraldehyde
- 2-(triphenylphosphoranylidene)propionaldehyde
Uniqueness
2-(triphenylphosphoranylidene)cyclopentanone is unique due to its cyclopentanone ring structure, which imparts distinct chemical properties compared to other phosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research studies[5][5].
Eigenschaften
CAS-Nummer |
2136-76-7 |
|---|---|
Molekularformel |
C23H21OP |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(triphenyl-λ5-phosphanylidene)cyclopentan-1-one |
InChI |
InChI=1S/C23H21OP/c24-22-17-10-18-23(22)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI-Schlüssel |
CVPGAJURWPTFCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)






![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
